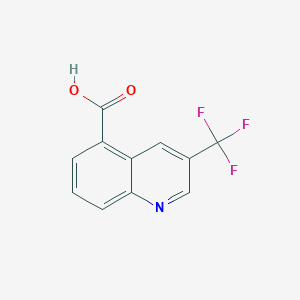

3-(Trifluoromethyl)quinoline-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(trifluoromethyl)quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)6-4-8-7(10(16)17)2-1-3-9(8)15-5-6/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZIZMMXEZXXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236089 | |

| Record name | 5-Quinolinecarboxylic acid, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841081-82-0 | |

| Record name | 5-Quinolinecarboxylic acid, 3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Quinolinecarboxylic acid, 3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Condensation and Cyclization (Gould-Jacobs Procedure)

One well-documented approach to prepare trifluoromethyl-substituted quinoline carboxylic acids is based on the Gould-Jacobs method, which involves condensation of an appropriately substituted aniline with diethyl ethoxymethylene malonate, followed by thermal cyclization.

- Starting Materials : 3-(Trifluoromethyl)aniline and diethyl ethoxymethylene malonate.

-

- Condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylene malonate in an alcoholic solvent to form an intermediate enamine ester.

- Thermal cyclization of this intermediate in a high-boiling solvent such as Dowtherm A (a biphenyl-biphenyloxide mixture) at elevated temperatures to yield the quinoline ester.

- Hydrolysis or further conversion of the ester to the carboxylic acid or hydrazide derivatives.

-

- Reflux in ethanol or similar solvent for condensation.

- Thermal cyclization at temperatures typically above 200 °C in Dowtherm A.

- Subsequent hydrazinolysis or hydrolysis under reflux in ethanol or aqueous media.

Yields : High yields reported for hydrazide intermediate (~89%) indicating efficient conversion steps.

Characterization : The products are characterized by IR (noting -OH, N-H, and C=O bands), NMR, and elemental analysis to confirm the quinoline core and trifluoromethyl substitution.

Preparation via Acid Chloride Intermediate and Substitution

Another common strategy involves preparing the acid chloride derivative of quinoline-5-carboxylic acid and subsequent substitution reactions.

Starting Material : 3-substituted quinoline-5-carboxylic acid (e.g., 3-phenylquinoline-5-carboxylic acid).

-

- Conversion of quinoline-5-carboxylic acid to the corresponding acid chloride using thionyl chloride or other chlorinating agents such as phosphorus pentachloride or oxalyl chloride.

- This reaction is usually carried out in inert solvents such as toluene or chlorinated solvents at reflux temperatures (60–160 °C).

- The acid chloride intermediate can then be reacted with nucleophiles or further transformed into amides, hydrazides, or other derivatives.

-

- Acid chloride formation at 70–110 °C with controlled addition of thionyl chloride in toluene.

- Reaction times vary from 2 hours to overnight depending on scale and reactivity.

- Subsequent quenching with methanol or aqueous sodium carbonate to isolate the product.

Notes :

Hydrazide Formation and Further Functionalization

The hydrazide derivative of 3-(trifluoromethyl)quinoline-5-carboxylic acid is a key intermediate for further synthesis of heterocyclic compounds.

-

- The ester form of this compound is refluxed with hydrazine hydrate in ethanol.

- This reaction typically proceeds for 4 hours, after which the mixture is concentrated and cooled to precipitate the hydrazide.

- The hydrazide is filtered, washed, and recrystallized for purity.

-

- High yield (~89%) and purity confirmed by melting point and spectroscopic data.

- IR spectra show characteristic -OH, N-H, and C=O stretching frequencies confirming hydrazide formation.

Use of Chlorinating Agents and Solvent Systems

-

- Thionyl chloride is preferred for converting quinoline-5-carboxylic acid to acid chloride due to its efficiency and ease of removal.

- Alternatives include sulfuryl chloride, phosphorus pentachloride, and oxalyl chloride depending on substrate sensitivity.

Solvents :

- Toluene and dimethylformamide (DMF) are commonly used solvents.

- DMF can act as a catalyst or solvent in chlorination steps.

- Other inert solvents include acetonitrile, hexamethylphosphoric triamide, methylene chloride, and chlorobenzene.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Condensation of aniline with diethyl ethoxymethylene malonate | 3-(Trifluoromethyl)aniline, diethyl ethoxymethylene malonate | Reflux in ethanol | Ethanol | High | Forms enamine ester intermediate |

| Thermal cyclization | Heating in Dowtherm A | >200 °C | Dowtherm A (biphenyl mix) | High | Cyclizes intermediate to quinoline ester |

| Ester hydrolysis/hydrazinolysis | Hydrazine hydrate reflux | Reflux (~78 °C) | Ethanol | ~89 | Forms hydrazide derivative |

| Acid chloride formation | Thionyl chloride, toluene | 70–110 °C | Toluene | High | Converts acid to acid chloride |

| Substitution reactions | Nucleophiles (amines, hydrazine) | 0–25 °C to reflux | Toluene, DMF | High | Forms amides, hydrazides, or other derivatives |

Research Findings and Practical Considerations

- The choice of solvent and chlorinating agent significantly affects yield and purity.

- Maintaining controlled reaction temperatures prevents side reactions and decomposition.

- The hydrazide intermediate is versatile for synthesizing various bioactive quinoline derivatives.

- The trifluoromethyl group enhances biological activity and metabolic stability, making the synthetic routes valuable for pharmaceutical applications.

- Workup procedures involving pH control and drying agents are critical for isolating pure final products.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)quinoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

Chemistry

3-(Trifluoromethyl)quinoline-5-carboxylic acid serves as a building block for synthesizing more complex molecules. It is used to study reaction mechanisms and develop new synthetic methodologies. The compound can undergo various reactions, including oxidation and reduction, allowing chemists to explore its reactivity and functionalization potential.

Biology

In biological research, this compound has been investigated for its antimicrobial and anticancer properties:

-

Antimicrobial Activity:

Studies indicate that it exhibits significant antimicrobial effects against various bacterial strains. The mechanism appears to involve the inhibition of essential bacterial enzymes. Table 1: Antimicrobial Activity DataBacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -

Anticancer Potential:

Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, although further research is needed to elucidate these pathways.

Medicine

In the pharmaceutical field, this compound is explored as a potential pharmaceutical intermediate for developing new drugs. Its unique structure allows for modifications that can enhance drug efficacy and selectivity against specific targets in disease pathways.

Industrial Applications

The compound is utilized in the production of agrochemicals and materials with specialized properties. Its fluorinated nature imparts unique characteristics that are beneficial in formulating effective pesticides and herbicides.

Case Studies

-

Antimicrobial Research:

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development. -

Cancer Therapeutics:

Another research project focused on modifying the compound to enhance its anticancer properties, leading to derivatives that showed improved activity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives bearing trifluoromethyl and carboxylic acid groups are structurally diverse, with variations in substituent positions significantly influencing their chemical, physical, and biological properties. Below is a detailed comparison:

Structural Analogues

Key Differences and Implications

- Substituent Position Effects: this compound exhibits optimized electronic effects due to the -CF₃ and -COOH groups being positioned at C3 and C5, respectively. This arrangement enhances hydrogen bonding and π-π stacking in biological systems, making it effective in antihypertensive drug candidates . In contrast, 7-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS: 71082-51-4) shows reduced antimicrobial activity compared to the C3-C5 isomer, likely due to steric hindrance at C7 . 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (CAS: 199872-29-2) demonstrates improved solubility due to the methoxy group, but its larger size may limit membrane permeability .

- Synthetic Accessibility: The target compound is synthesized via multi-step reactions starting from 8-(benzyloxy)quinoline-5-carboxylic acid, followed by trifluoromethylation and deprotection steps . Derivatives like 5-(Trifluoromethyl)quinoline-3-carboxylic acid (CAS: 2177258-20-5) require alternative routes, such as palladium-catalyzed cross-coupling, which increases production costs .

Biological Activity

3-(Trifluoromethyl)quinoline-5-carboxylic acid is a fluorinated quinoline derivative with significant potential in biomedical research due to its unique chemical structure and biological properties. This compound, characterized by the presence of a trifluoromethyl group, has been investigated for various biological activities, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for the development of new therapeutic agents.

- Molecular Formula : C₁₁H₆F₃NO₂

- Molecular Weight : 251.16 g/mol

- Structure : The trifluoromethyl group enhances lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial enzymes essential for cell wall synthesis and metabolic processes.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has shown promise in inhibiting the proliferation of breast cancer and lung cancer cells.

Case Study: Breast Cancer Cell Line (MCF-7)

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 15 µM after 48 hours of exposure.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances its binding affinity to enzymes and receptors involved in disease pathways. Notably, it has been observed to inhibit topoisomerases, which are crucial for DNA replication and transcription.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the quinoline ring can significantly influence its biological activity. For example, modifications at the carboxylic acid position have been shown to alter both antimicrobial and anticancer activities.

Table 2: SAR Analysis

| Compound Variant | Biological Activity | Observations |

|---|---|---|

| Parent Compound | Moderate Activity | Effective against certain bacteria |

| 3-Methoxy derivative | Increased Anticancer Activity | Higher potency against MCF-7 cells |

| 4-Chloro derivative | Reduced Antimicrobial Activity | Less effective than parent compound |

Q & A

Q. What computational methods are effective in predicting the electronic properties of this compound, and how do these correlate with experimental spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties such as HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate transitions. Discrepancies may arise from solvent effects or basis set limitations, requiring adjustments like including polarizable continuum models (PCM) .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line differences, concentration ranges). To resolve:

-

Replicated Analysis : Repeat experiments under identical conditions, as emphasized in Mendelian randomization studies .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalization).

-

Structure-Activity Relationship (SAR) Modeling : Identify substituents or stereochemical factors influencing activity.

Q. What strategies mitigate decomposition or instability of this compound under experimental conditions?

- Methodological Answer : Stability tests under varying pH, temperature, and light exposure are essential. For example:

- pH Stability : Use buffered solutions (pH 4–7) to prevent carboxylic acid deprotonation or hydrolysis.

- Light Sensitivity : Store samples in amber vials and conduct reactions under inert gas (N₂/Ar) to avoid photodegradation.

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C common for fluorinated quinolines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.